molecular formula C9H6N4O2 B14204396 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile CAS No. 827037-20-7

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile

Cat. No.: B14204396
CAS No.: 827037-20-7
M. Wt: 202.17 g/mol
InChI Key: ZXGKTWHPPGIBRC-UHFFFAOYSA-N
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Description

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile is a chemical compound that belongs to the class of triazolidinones It is characterized by the presence of a triazolidinone ring attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing nitrile and amine functional groups. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the triazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.

    Substitution: The triazolidinone ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms

Scientific Research Applications

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
  • 4-Phenyl-1,2,4-triazoline-3,5-dione
  • 3,5-Diamino-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzonitrile is unique due to its specific structural features and functional groups

Properties

CAS No.

827037-20-7

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

3-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzonitrile

InChI

InChI=1S/C9H6N4O2/c10-5-6-2-1-3-7(4-6)13-8(14)11-12-9(13)15/h1-4H,(H,11,14)(H,12,15)

InChI Key

ZXGKTWHPPGIBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NNC2=O)C#N

Origin of Product

United States

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